molecular formula C9H8ClF6NO3S2 B1667913 Begacestat CAS No. 769169-27-9

Begacestat

Katalognummer B1667913
CAS-Nummer: 769169-27-9
Molekulargewicht: 391.7 g/mol
InChI-Schlüssel: PSXOKXJMVRSARX-SCSAIBSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Begacestat, also known as GSI-953, is a small molecule and an investigational drug . It has been used in trials studying the treatment and basic science of Alzheimer’s Disease . It is a thiophene sulfonamide gamma-secretase inhibitor .


Molecular Structure Analysis

Begacestat belongs to the class of organic compounds known as 2,5-disubstituted thiophenes . These are organic compounds containing a thiophene that is disubstituted at the C-2, and C5-positions . The molecular formula of Begacestat is C9H8ClF6NO3S2 . The average molecular weight is 391.73 .


Chemical Reactions Analysis

Begacestat selectively inhibits cleavage of amyloid precursor protein (APP) over Notch . It has shown promise in recent Phase I clinical trials .


Physical And Chemical Properties Analysis

Begacestat has a molecular weight of 391.74 . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 7 rotatable bonds . Its topological polar surface area is 103.02 .

Wissenschaftliche Forschungsanwendungen

Alzheimer’s Disease Treatment

  • Application Summary : Begacestat is primarily researched for its potential in treating Alzheimer’s disease by inhibiting the enzyme γ-secretase .
  • Methods of Application : In clinical trials, Begacestat is administered and its effects on amyloid-β levels are monitored .
  • Results Summary : Early-phase clinical trials have shown that Begacestat can lower Aβ plasma levels, which are implicated in Alzheimer’s disease progression .

Cognitive Decline Mitigation

  • Application Summary : Studies have explored the use of Begacestat to mitigate cognitive decline, particularly in relation to Alzheimer’s disease .
  • Methods of Application : Animal models, such as rats, are used to assess the cognitive improvements after administering Begacestat .
  • Results Summary : Research indicates that treatment with Begacestat may improve behavioral impairments and reduce neuroinflammatory cytokines .

Amyloid-β Protein Reduction

  • Application Summary : Begacestat is investigated for its ability to reduce amyloid-β protein concentrations, which are associated with Alzheimer’s disease .
  • Methods of Application : The compound’s efficacy is tested in vitro using cellular assays to measure amyloid-β levels .
  • Results Summary : Begacestat has been found to be effective in inhibiting APP cleavage, which is crucial for reducing amyloid-β protein levels .

Neuroprotection

  • Application Summary : Begacestat may offer neuroprotective effects by reducing the neurotoxic amyloid-β peptides .
  • Methods of Application : The neuroprotective potential is often evaluated in animal models or cell cultures exposed to neurotoxic agents .
  • Results Summary : Studies suggest that Begacestat can decrease the formation of neurotoxic oligomers, potentially offering protection to neural cells .

Modulation of Notch Signaling

  • Application Summary : Begacestat has been shown to be more selective against Notch-signaling, which is important in cell differentiation and development .
  • Methods of Application : Selectivity is assessed through comparative studies of amyloid precursor protein (APP) and Notch receptor processing .
  • Results Summary : Begacestat exhibits a degree of selectivity, potentially reducing the risk of adverse effects associated with nonselective γ-secretase inhibitors .

Treatment of Alzheimer’s Disease in Special Populations

  • Application Summary : Research has been conducted to understand the effects of Begacestat on Alzheimer’s disease in pregnant female rats and the development of their progeny .
  • Methods of Application : This involves administering Begacestat to pregnant animal models and observing the developmental outcomes in the offspring .
  • Results Summary : The use of Begacestat in this context aims to lower amyloid proteins without adversely affecting the progeny’s development .

Stem Cell Therapy Enhancement

  • Application Summary : Begacestat may enhance the efficacy of stem cell therapies for neurodegenerative diseases like Alzheimer’s .
  • Methods of Application : Combination treatments with mesenchymal stem cells and Begacestat are tested on animal models .
  • Results Summary : The treatment has shown potential in repairing histopathological changes and improving cognitive functions in rat models .

Inhibition of APP Cleavage

  • Application Summary : Begacestat is studied for its selective inhibition of amyloid precursor protein (APP) cleavage, reducing Aβ peptide formation .
  • Methods of Application : Cellular assays are used to measure the selectivity and efficacy of Begacestat in inhibiting APP cleavage .
  • Results Summary : The compound has demonstrated approximately 16-fold selectivity for inhibiting APP over Notch signaling in vitro .

Cognitive Deficits Reversal

  • Application Summary : Research suggests Begacestat can reverse Aβ-dependent cognitive deficits in animal models .
  • Methods of Application : Efficacy is tested in transgenic mice models that exhibit Alzheimer’s-like symptoms .
  • Results Summary : Begacestat has shown robust in vivo efficacy in lowering brain, CSF, and plasma Aβ levels and reversing cognitive deficits in mice .

Safety And Hazards

When handling Begacestat, avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Zukünftige Richtungen

Begacestat has shown promise in recent Phase I clinical trials . It is under evaluation for the treatment of Alzheimer’s disease . A study has shown that Begacestat mitigates Amyloid-β 25–35-Induced Cognitive Decline in Rat Dams and Hippocampal Deteriorations in Offspring .

Eigenschaften

IUPAC Name

5-chloro-N-[(2S)-4,4,4-trifluoro-1-hydroxy-3-(trifluoromethyl)butan-2-yl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF6NO3S2/c10-5-1-2-6(21-5)22(19,20)17-4(3-18)7(8(11,12)13)9(14,15)16/h1-2,4,7,17-18H,3H2/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXOKXJMVRSARX-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)S(=O)(=O)NC(CO)C(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC(=C1)Cl)S(=O)(=O)N[C@H](CO)C(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF6NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00227710
Record name Begacestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Begacestat

CAS RN

769169-27-9
Record name Begacestat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0769169279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Begacestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12263
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Begacestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEGACESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3666C56BBU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Begacestat
Reactant of Route 2
Begacestat
Reactant of Route 3
Begacestat
Reactant of Route 4
Begacestat
Reactant of Route 5
Begacestat
Reactant of Route 6
Begacestat

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.